molecular formula C21H24N4OS B2763337 N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034295-30-0

N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2763337
CAS No.: 2034295-30-0
M. Wt: 380.51
InChI Key: LKGWKXIZMVTHME-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple pharmacologically active motifs. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, well-documented for its diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antidepressant properties . The core structure is found in several established drugs, such as the anti-inflammatory agent celecoxib . Furthermore, molecular hybrids containing pyridine and carboxamide functional groups have demonstrated significant biological relevance. Specifically, thiophene-2-carboxamide derivatives have shown promising antibacterial efficacy against resistant bacterial strains, such as extended-spectrum β-lactamase (ESBL)-producing E. coli , in recent studies . The integration of these fragments into a single molecule suggests potential for interacting with a range of biological targets. This compound is intended for research purposes to investigate its potential biological activities, which may include but are not limited to, antimicrobial, kinase inhibition, and anticancer studies. Researchers can utilize this chemical as a reference standard, a building block for further chemical synthesis, or a lead compound in the development of novel therapeutic agents. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all their institution's safety protocols.

Properties

IUPAC Name

N-cyclopentyl-4-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-16-14-20(27-15-16)21(26)25(18-4-2-3-5-18)13-12-24-11-8-19(23-24)17-6-9-22-10-7-17/h6-11,14-15,18H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGWKXIZMVTHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. The synthetic pathway typically includes the formation of the thiophene core, the introduction of the cyclopentyl and pyrazole moieties, and the final carboxamide group attachment. The compound can be synthesized through multi-step reactions involving various reagents and conditions as detailed in the literature .

Biological Activity

Antimicrobial Properties :
Recent studies have indicated that compounds containing pyrazole and thiophene structures exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) typically around 250 μg/mL .

Anti-inflammatory Activity :
The compound has also been evaluated for its anti-inflammatory potential. It has been reported that related compounds with similar scaffolds demonstrate significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17, with IC50 values ranging from 0.1 to 1 μM in various assays . This suggests that this compound may possess similar anti-inflammatory properties.

Case Studies

Several studies have explored the biological activity of pyrazole-based compounds, providing insights into structure-activity relationships (SAR):

  • Inhibition of COX Enzymes : A study demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds with specific substitutions on the pyrazole ring exhibited enhanced potency against COX-2, suggesting a potential therapeutic application in treating inflammatory diseases .
  • Cancer Cell Proliferation : In vitro studies have shown that compounds with a similar structure to this compound can effectively reduce cancer cell viability by inducing apoptosis and inhibiting cell cycle progression . These findings highlight the compound's potential as an anticancer agent.

Data Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus250 μg/mL
Anti-inflammatoryTNFα Production0.1 - 1 μM
Cancer Cell ViabilityVarious Cancer LinesIC50 < 10 μM

Scientific Research Applications

Structural Characteristics

The compound features a thiophene ring, a pyridine moiety, and a pyrazole unit, which are known to enhance biological activity through various mechanisms. The presence of these functional groups allows for diverse interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activities by inhibiting key signaling pathways involved in tumor growth. For instance, derivatives of the pyrazole scaffold have been shown to inhibit Akt signaling pathways, which are critical in cancer cell proliferation and survival . The specific compound under discussion may similarly target these pathways, offering potential as an anticancer agent.

Antimicrobial Activity

Compounds containing pyrazole and thiophene rings have demonstrated antimicrobial properties against various pathogens. A study highlighted that pyrazole derivatives can exhibit moderate antibacterial and antifungal activities against strains like Staphylococcus aureus and Candida albicans . This suggests that N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide could be explored for its potential in treating infections.

Neuropharmacological Effects

The compound's structural components may also confer neuroprotective effects. Pyrazole derivatives have been investigated for their anticonvulsant properties, with some showing efficacy in models of epilepsy . This area warrants further exploration to assess the compound's potential in neurological disorders.

Inhibition of Protein Kinases

A notable case study involved the evaluation of similar compounds as inhibitors of protein kinases such as Akt. The structure-activity relationship studies revealed that modifications to the amide bond and ring substitutions significantly affected potency against these targets . Such findings underscore the importance of the compound's design in optimizing its therapeutic efficacy.

Synthesis and Biological Evaluation

The synthesis of this compound has been explored in various studies, with methodologies focusing on efficient synthetic routes that preserve biological activity . Subsequent biological evaluations have aimed to establish its pharmacokinetic properties and toxicity profiles.

Summary of Applications

Application AreaPotential BenefitsRelevant Studies
AnticancerInhibition of tumor growth via Akt pathway ,
AntimicrobialActivity against bacterial and fungal pathogens
NeuropharmacologyPotential anticonvulsant effects

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